molecular formula C11H7F2NO B1307093 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 125126-74-1

1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1307093
CAS No.: 125126-74-1
M. Wt: 207.18 g/mol
InChI Key: BPFNJDGVQOLORV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms is a strategic approach in drug design, as it can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . This compound is particularly useful as a key building block for constructing more complex molecules with potential biological activity. Researchers utilize this chemical scaffold in the exploration of novel therapeutic agents, including the development of anti-tuberculosis drugs that target the essential transporter protein MmpL3 in Mycobacterium tuberculosis . The structural features of the pyrrole ring and the difluorophenyl moiety make it a versatile precursor for generating compound libraries aimed at screening for anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group provides a reactive handle for further chemical modifications, such as condensation reactions to form hydrazones or other derivatives, enabling structure-activity relationship (SAR) studies . This product is intended for research and development purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFNJDGVQOLORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390350
Record name 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125126-74-1
Record name 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Coupling Method

  • Starting materials: 2,4-difluoroaniline and a suitable pyrrole derivative.
  • Catalyst: Palladium complexes (e.g., Pd(PPh3)4) facilitate the C-N bond formation.
  • Conditions: Controlled temperature and inert atmosphere to prevent side reactions.
  • Outcome: High yield of 1-(2,4-difluorophenyl)-1H-pyrrole intermediate, which can be further formylated.

This method is favored for its selectivity and ability to produce the target compound with minimal impurities.

Vilsmeier-Haack Formylation

  • Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generate the Vilsmeier reagent in situ.
  • Procedure: The N-(2,4-difluorophenyl)pyrrole is treated with the Vilsmeier reagent at low temperatures (0–5 °C), then gradually warmed to room temperature.
  • Mechanism: Electrophilic substitution at the 2-position of the pyrrole ring introduces the aldehyde group.
  • Advantages: High regioselectivity for the 2-position, good yields, and straightforward work-up.

This method is widely used for formylation of pyrrole derivatives and is adaptable for various substituted phenyl groups.

Alternative Multi-Step Synthesis via Alkylation and Cyclization

  • Step 1: Synthesis of 2-substituted pyrrole intermediates via reaction of pyrrole with Vilsmeier reagents.
  • Step 2: Alkylation or substitution reactions to introduce the 2,4-difluorophenyl group.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or palladium catalysts.
  • Outcome: Formation of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde with controlled substitution patterns.

This approach is more complex but allows for structural diversification and is useful in industrial settings.

Industrial Production Considerations

These optimizations ensure that the compound can be produced at scale with high purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Palladium-catalyzed coupling 2,4-difluoroaniline, Pd catalyst 75–85 High selectivity, mild conditions Requires expensive Pd catalyst
Vilsmeier-Haack formylation DMF, POCl3, low temp (0–5 °C) 80–90 Regioselective, high yield Sensitive to moisture, corrosive reagents
Multi-step alkylation + cyclization Pyrrole, Vilsmeier reagent, AlCl3, alkylating agents 65–80 Structural versatility More complex, longer synthesis

Research Findings and Optimization Notes

  • The Vilsmeier-Haack reaction is the most commonly reported method for introducing the aldehyde group at the 2-position of pyrroles substituted with fluorophenyl groups, due to its high regioselectivity and yield.
  • Use of palladium-catalyzed coupling allows direct formation of the N-aryl pyrrole scaffold, which can then be formylated, reducing the number of synthetic steps.
  • Reaction parameters such as temperature, solvent choice (e.g., dichloromethane, 1,2-dichloroethane), and reagent stoichiometry critically affect yield and purity.
  • Industrial methods incorporate continuous flow technology to enhance reaction control and throughput, which is essential for commercial production.
  • Alternative synthetic routes involving hydrogenation cyclization and substitution reactions have been reported for related fluorophenyl-pyrrole carbaldehydes, demonstrating potential for adaptation to this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid, 1-(2,4-difluorophenyl)-1H-pyrrole-2-methanol, and various substituted derivatives .

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications References
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde C₁₁H₇F₂NO 227.18 (calculated) 2,4-difluorophenyl (electron-withdrawing) High lipophilicity; potential stability in hydrophobic environments
1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde C₁₁H₈FNO 189.19 4-fluorophenyl (moderate electron-withdrawing) Research chemical; used in synthetic intermediates
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde C₁₃H₁₄N₂O 214.27 (calculated) 4-dimethylaminophenyl (electron-donating) Enhanced solubility in polar solvents; potential fluorescence applications
1-Benzyl-1H-pyrrole-2-carbaldehyde C₁₂H₁₁NO 185.22 (calculated) Benzyl (bulky, lipophilic) Intermediate in organic synthesis; studied for ligand design
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde C₁₀H₉NO₂ 175.18 (calculated) Furylmethyl (heteroaromatic, polar) Potential bioactivity; used in heterocyclic chemistry
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde C₁₂H₁₁NO₂ 201.22 (calculated) 4-methoxyphenyl (electron-donating) Improved solubility; explored in photochemical studies
1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde C₁₁H₇F₂NO₃S 271.24 Sulfonyl group (highly polar) Reactive intermediate; associated with skin/eye irritation hazards

Detailed Analysis of Substituent Effects

Electronic and Steric Influences

  • Electron-Withdrawing Groups (e.g., 2,4-difluorophenyl vs. This could make it more reactive in condensation reactions (e.g., forming Schiff bases) .
  • Electron-Donating Groups (e.g., 4-methoxy, 4-dimethylamino): Methoxy and dimethylamino substituents increase electron density on the pyrrole ring, which may enhance resonance stabilization of the carbaldehyde. Such derivatives are often more soluble in polar solvents .

Lipophilicity and Solubility

  • The 2,4-difluorophenyl and benzyl derivatives exhibit higher lipophilicity (logP ~2.5–3.0, estimated), favoring membrane permeability in biological systems.
  • The sulfonyl analog (C₁₁H₇F₂NO₃S) is an exception, with increased polarity due to the sulfonyl group, reducing lipid solubility but improving aqueous solubility .

Biological Activity

1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H8F2N
  • CAS Number : 881674-56-2

Its unique structure allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and disrupt cellular processes, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes : By targeting cellular components, it can induce apoptosis in cancer cells and inhibit microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has shown promising results in inhibiting the proliferation of several cancer cell lines, including:

  • Breast Cancer (T47D cells) : Demonstrated moderate inhibition of HIF-1 activation, which is crucial for tumor growth .
  • Colon Cancer : In vitro studies indicated effective cytotoxicity against colon cancer cells, with IC50 values suggesting potent activity .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Anticancer Evaluation

In another study focusing on cancer cell lines, the compound was tested against various human cancer cells. The results indicated a dose-dependent reduction in cell viability:

Cancer Cell LineIC50 (µM)
T47D (Breast)10
HCT116 (Colon)12
A375 (Melanoma)8

These results highlight the compound's potential as an anticancer agent with selective toxicity towards malignant cells .

Q & A

Q. What are the most effective synthetic routes for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde, and how do yields vary under different conditions?

The compound can be synthesized via Paal-Knorr condensation or modified pyrrole alkylation. For example, a two-step approach involving formylation of 1-(2,4-difluorophenyl)pyrrole using Vilsmeier-Haack conditions (POCl₃/DMF) achieves yields up to 75–85% . Alternative methods, such as Suzuki-Miyaura coupling for aryl functionalization, may require optimization of catalysts (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ vs. Cs₂CO₃) to mitigate dehalogenation side reactions . Yield discrepancies (e.g., 75% vs. 98% in similar routes) often arise from purification efficiency or substrate steric effects .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • ¹H/¹³C NMR : Confirm regioselectivity of the difluorophenyl group and aldehyde proton resonance (δ ~9.8 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
  • FT-IR : Identify carbonyl stretching frequencies (C=O at ~1680 cm⁻¹) and aromatic C-F bonds (1220–1150 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral distortions caused by fluorine substituents .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Temperature control : Lowering reaction temperatures (0–5°C) during formylation reduces aldol condensation byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene improves selectivity in Pd-catalyzed couplings .
  • Catalyst loading : Reducing Pd catalyst to 2 mol% minimizes metal residues without sacrificing yield .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in antimicrobial or antifungal efficacy (e.g., MIC values varying by >10-fold) may stem from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
  • Structural nuances : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) on target binding using molecular docking .
  • Metabolic stability : Assess microsomal degradation rates to differentiate intrinsic activity from pharmacokinetic factors .

Q. How does the electronic influence of fluorine substituents impact reactivity in downstream derivatization?

The electron-withdrawing nature of fluorine enhances aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the 2,4-difluorophenyl group may reduce accessibility for bulky nucleophiles. Computational studies (DFT) can quantify Fukui indices to predict reactive sites .

Q. What formulation challenges arise when incorporating this compound into injectable drug candidates, and how are they addressed?

  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., PEG 400) or liposomal encapsulation .
  • Stability : Aldehyde oxidation under physiological pH requires lyophilization or antioxidant additives (e.g., ascorbic acid) .
  • Compatability : Screen excipients (e.g., polysorbate 80) to prevent aggregation in parenteral formulations .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

  • Systematic variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at the phenyl or pyrrole positions .
  • Biological assays : Test against panels of fungal (e.g., Candida albicans) or bacterial strains to identify pharmacophore requirements .
  • Computational modeling : Use molecular dynamics to correlate logP values with membrane permeability .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to oral toxicity (LD₅₀ ~300 mg/kg in rodents) .
  • Waste disposal : Quench aldehyde residues with sodium bisulfite before aqueous disposal .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Methodological Guidance Tables

Parameter Recommended Protocol Key References
Synthesis Yield Vilsmeier-Haack formylation: 85% (DMF/POCl₃, 0°C)
Purification Silica gel chromatography (hexane/EtOAc 3:1)
Biological Testing Broth microdilution (CLSI M27/M38 guidelines)
Stability Assessment Accelerated degradation studies (40°C/75% RH)

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